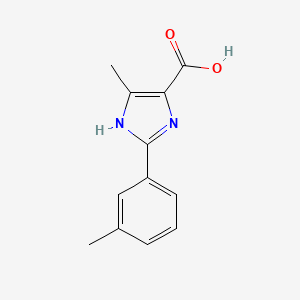

5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-4-3-5-9(6-7)11-13-8(2)10(14-11)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGAYNNYZHJULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(N2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225511-16-9 | |

| Record name | 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically begins with the preparation of an imidazole-4-carboxylate ester intermediate, which is subsequently converted to the target carboxylic acid. The key steps include:

- Formation of 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester

- Introduction of the 3-methylphenyl substituent at the 2-position of the imidazole ring

- Hydrolysis or further functional group transformations to obtain the free carboxylic acid

This approach leverages the versatility of imidazole chemistry and ester hydrolysis to achieve the desired substitution pattern.

Preparation of 5-Methyl-1H-imidazole-4-carboxylic Acid Ethyl Ester

A foundational intermediate in the synthesis is 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester. According to a study focusing on related imidazole derivatives, this ester can be synthesized by cyclization reactions involving suitable precursors such as α-isocyanoacetates and aryl imidoyl chlorides, which enable the construction of the imidazole ring with the correct substitution pattern.

Conversion to the Carboxylic Acid

Once the ester intermediate bearing the 5-methyl and 2-(3-methylphenyl) substituents is obtained, it is hydrolyzed under acidic or basic conditions to yield the corresponding 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid. Hydrolysis conditions vary but often involve refluxing with aqueous acid or base to cleave the ethyl ester group effectively.

Alternative Synthetic Routes and Derivative Formation

Additional transformations on the carboxylic acid or its hydrazide derivatives have been reported to create related compounds with enhanced biological activity. For example, the hydrazide derivative of the imidazole-4-carboxylic acid can be prepared by reacting the ester with hydrazine hydrate, which then serves as a versatile intermediate for further cyclizations to form heterocyclic derivatives such as 1,2,4-triazoles or 1,3,4-oxadiazoles.

Representative Reaction Scheme and Conditions

Detailed Research Findings and Analysis

- The use of ethyl esters as intermediates allows for efficient purification and manipulation before final conversion to the acid.

- Hydrazide intermediates derived from the ester are valuable for synthesizing a variety of heterocyclic compounds with potential biological activities, indicating the synthetic flexibility of this scaffold.

- The cyclization of α-isocyanoacetates with diarylimidoyl chlorides is a robust method for constructing 1,5-disubstituted imidazole-4-carboxylates, which can be adapted to introduce various aryl substituents including 3-methylphenyl groups.

- Reaction conditions such as solvent choice (DMF, ethanol), temperature (reflux), and reaction time (up to several days for some cyclizations) are critical for optimizing yields and purity.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid group, leading to the formation of reduced derivatives.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring or the imidazole nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Oxidation: Products include 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxaldehyde and 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid.

Reduction: Products include 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-methanol and 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-methylamine.

Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or amine-substituted compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C12H12N2O2

- Structural Features : The compound features an imidazole ring with a carboxylic acid group and a phenyl group, which contributes to its reactivity and biological interactions.

Pharmaceutical Applications

Antimicrobial Activity

MPI has shown promising antimicrobial properties against various bacterial strains. Its mechanism of action likely involves the inhibition of key enzymes that are crucial for bacterial metabolism, thereby disrupting their growth and survival.

Anti-inflammatory Effects

Research indicates that MPI can reduce oxidative stress by inhibiting xanthine oxidase, an enzyme involved in reactive oxygen species (ROS) production. This property suggests its potential use in treating inflammatory diseases.

Anticancer Potential

Studies have demonstrated that MPI exhibits cytotoxic effects against certain cancer cell lines. The compound's ability to modulate metabolic pathways may contribute to its anticancer activities, making it a candidate for further drug development.

Biochemical Research

Enzyme Interactions

MPI interacts with several enzymes, including xanthine oxidase and β-glucuronidase. These interactions are critical for understanding its biochemical pathways and therapeutic potential.

Cell Signaling Modulation

The compound influences cellular processes by modulating signaling pathways and gene expression. This modulation can lead to altered cellular responses, which are essential for its therapeutic applications.

Material Science

MPI is also explored for its role in developing functional materials. Its unique structural properties make it suitable for applications in organic synthesis and materials chemistry, such as the creation of dyes for solar cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of MPI showed significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics. The study highlighted the compound's ability to inhibit bacterial growth by targeting specific metabolic pathways.

Case Study 2: Anti-inflammatory Mechanism

In animal models, MPI demonstrated a reduction in inflammation markers following administration. The results suggested that its inhibitory action on xanthine oxidase could be harnessed for treating conditions like gout and other inflammatory disorders.

Case Study 3: Anticancer Activity

Research involving various cancer cell lines revealed that MPI induced apoptosis in malignant cells while sparing normal cells. This selectivity points towards its potential use as an anticancer agent with fewer side effects compared to conventional chemotherapy.

Mécanisme D'action

The mechanism of action of 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Key Observations:

- Carboxylic Acid vs. Ester Groups : The presence of a carboxylic acid (as in the target compound) improves hydrogen-bonding capacity and solubility in polar solvents compared to ester derivatives (e.g., Ethyl 2-(2,3-dimethylphenyl)-...), which are more lipophilic .

- Aromatic Substituents : Electron-donating groups like methyl (3-methylphenyl) may enhance π-π stacking interactions in crystal lattices, as observed in structural studies of related imidazoles . In contrast, electron-withdrawing groups (e.g., CF₃ in 2-(trifluoromethyl)phenyl) can alter electronic density, affecting reactivity and intermolecular interactions .

- Bioisosteric Replacements : The tetrazole-containing analog (from ) demonstrates how bioisosteric substitution (tetrazole for carboxylic acid) can modulate pharmacokinetic properties while retaining biological activity .

Crystallographic and Spectral Properties

Studies on imidazole derivatives highlight the impact of substituents on crystal packing and spectral behavior:

- Crystal Structure : The target compound’s methyl and phenyl substituents likely contribute to a densely packed crystal lattice, similar to 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which exhibits intermolecular hydrogen bonding via the carboxylic acid group .

- Spectral Analysis : Infrared (IR) and NMR spectra of such compounds typically show characteristic peaks for the carboxylic acid (∼1700 cm⁻¹ in IR) and aromatic protons (δ 7.0–8.0 ppm in ¹H NMR). Substituents like CF₃ introduce distinct ¹⁹F NMR signals .

Activité Biologique

5-Methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in scientific research, highlighting key findings from various studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a methyl group at the 5-position, a 3-methylphenyl group at the 2-position, and a carboxylic acid group at the 4-position. This unique structure contributes to its reactivity and biological activity.

Target of Action

Imidazole derivatives, including this compound, interact with various biological targets, such as enzymes and receptors. Notably, they are known to inhibit xanthine oxidase and β-glucuronidase, which play critical roles in metabolic pathways associated with oxidative stress and detoxification processes.

Mode of Action

The exact mode of action for this compound remains under investigation. However, it is believed to exert its effects through specific binding interactions with target enzymes, leading to inhibition of their activity.

Biochemical Pathways

This compound influences several biochemical pathways by modulating enzyme activity. For example, its inhibition of xanthine oxidase can reduce the production of uric acid and oxidative stress within cells.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties by reducing oxidative stress markers in cellular models. This effect may be attributed to its ability to inhibit xanthine oxidase, which is involved in reactive oxygen species (ROS) production.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. Its efficacy varies depending on concentration and exposure time.

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a potential lead compound for developing new therapeutics targeting diseases like gout and certain cancers due to its enzyme inhibitory properties .

- Biochemical Research : The compound is utilized in studies examining enzyme kinetics and metabolic pathways, contributing to a better understanding of disease mechanisms .

- Material Science : Its unique chemical properties make it suitable for developing functional materials, such as catalysts in organic synthesis and dyes for optical applications .

Case Studies and Experimental Findings

Q & A

Q. What are the standard synthetic routes for 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives. Key steps include controlling temperature (e.g., 60–80°C) and pH to minimize side reactions. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction kinetics . Post-synthesis, hydrolysis under basic conditions (e.g., NaOH/ethanol) yields the carboxylic acid moiety . Optimization involves iterative adjustments to stoichiometry, solvent polarity, and purification via recrystallization or column chromatography.

Q. How can researchers analytically characterize this compound to confirm purity and structure?

- Methodology : Use a combination of HPLC (for purity assessment), FTIR (to confirm functional groups like -COOH and imidazole ring), and NMR (¹H/¹³C for structural elucidation). Mass spectrometry (HRMS) validates molecular weight. Comparative analysis with reference spectra and X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What are the recommended safety protocols for handling this compound in the lab?

- Methodology : Follow guidelines from safety data sheets (SDS): use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C to prevent degradation. Dispose of waste via certified hazardous waste services, adhering to federal and institutional regulations .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?

- Methodology : Perform solubility assays in solvents (water, DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH, temperature, and light exposure employ HPLC or TGA (thermogravimetric analysis). Melting points are measured via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound, and what methods validate these changes?

- Methodology : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or imidazole ring via electrophilic substitution or cross-coupling reactions. Validate modifications using XRD for crystal structure analysis and SAR studies (e.g., enzyme inhibition assays, receptor-binding studies). Computational docking (AutoDock, Schrödinger) predicts binding affinities .

Q. What advanced techniques resolve contradictions in reaction yields or byproduct formation during synthesis?

- Methodology : Use reaction monitoring tools (in-situ FTIR, LC-MS) to identify intermediates and byproducts. Quantum chemical calculations (e.g., DFT) model reaction pathways to optimize conditions. Statistical design of experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent ratios) .

Q. How can mechanistic studies elucidate the compound’s role in catalytic or biochemical processes?

- Methodology : Employ isotopic labeling (e.g., ¹³C/²H) to track reaction pathways. Kinetic studies (stopped-flow spectroscopy) determine rate constants. For biochemical mechanisms, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study protein-ligand interactions .

Q. What hybrid computational-experimental strategies accelerate the design of novel derivatives?

- Methodology : Apply ICReDD’s workflow : quantum mechanics (QM) calculations predict feasible reactions, while machine learning (ML) prioritizes synthetic routes. Validate predictions via high-throughput experimentation (HTE) and characterize products with automated LC-MS/NMR platforms .

Q. How can researchers assess the compound’s potential in enzyme inhibition or antimicrobial activity?

- Methodology : Conduct in vitro enzyme assays (e.g., fluorescence-based inhibition assays for kinases or proteases). For antimicrobial studies, use MIC (minimum inhibitory concentration) assays against bacterial/fungal strains. Synergistic effects are tested via checkerboard assays .

Q. What advanced spectroscopic methods probe electronic or conformational properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.